Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate
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Overview
Description
Mechanism of Action
Mode of Action
The mode of action of Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate is currently unknown due to the lack of specific information available . The compound’s interaction with its targets and any resulting changes would depend on the nature of the target, which is yet to be identified.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interaction with its target.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate can be synthesized through various synthetic routes. One common method involves the esterification of 4-methyl-3-trifluoromethylphenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted phenylacetates.
Scientific Research Applications
Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methylphenylacetate
- Methyl 3-trifluoromethylphenylacetate
- Methyl 4-trifluoromethylphenylacetate
Uniqueness
Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate is unique due to the presence of both a methyl and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
methyl 2-[4-methyl-3-(trifluoromethyl)phenyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7-3-4-8(6-10(15)16-2)5-9(7)11(12,13)14/h3-5H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYCASKFLHIXOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)OC)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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